![molecular formula C19H15Cl2F3N6 B3035133 3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine CAS No. 303148-28-9](/img/structure/B3035133.png)
3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine
Descripción general
Descripción
This compound is an aminopyridine . It has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of the trifluoromethyl group and the pyridine group . The spatial configuration of the carbon atoms connected to these groups plays an important role in the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity is influenced by the trifluoromethyl and pyridine groups. These groups can participate in various chemical reactions, including reduction and amination .Physical And Chemical Properties Analysis
This compound has a melting point of 86-90 °C and a boiling point of 205°C . It has a density of 1.4650 (estimate) and a vapor pressure of 40.8Pa at 24.85℃ . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Organometallic Complexes
Research has shown the development of Pt(II) and Pd(II) complexes with tridentate N-donor ligands derived from aminoquinolines and other heterocycles, including the quinoxaline derivatives. These complexes are synthesized through metal-assisted condensation reactions and have potential applications in catalysis and materials science (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Synthesis of Quinoxaline Derivatives
Various quinoxaline derivatives, including amino, bromo, chloro, and others, have been synthesized starting from quinoxalin-2(1H)-one. These compounds are essential in the development of new pharmaceuticals and other chemical entities (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Formation of Coumarin Bearing Pyrroloquinoxaline Derivatives
In a notable study, 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives were synthesized using a three-component reaction involving quinoxaline derivatives. This synthesis, facilitated by a piperidine-iodine dual system catalyst, highlights the versatility of quinoxaline derivatives in complex organic syntheses (Alizadeh, Ghanbaripour, & Zhu, 2014).
Antimicrobial Activity
Quinoxaline derivatives have been explored for their antimicrobial properties. For instance, 2-chloro-3-methylquinoxaline and its various molecular transformations yield new compounds with potential antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010).
Drug-Like Molecule Synthesis
A series of “drug-like” small molecules based on quinoxaline with amino substitution at C-2 have been synthesized. These molecules demonstrate the potential of quinoxaline derivatives in drug development (Rao et al., 2016).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized, offering potential applications as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N6/c20-13-9-11(19(22,23)24)10-25-18(13)30-7-5-12(6-8-30)28-29-17-16(21)26-14-3-1-2-4-15(14)27-17/h1-4,9-10H,5-8H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJKPSSAGBOEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3N=C2Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



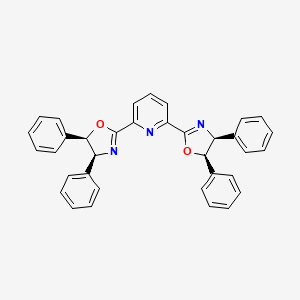
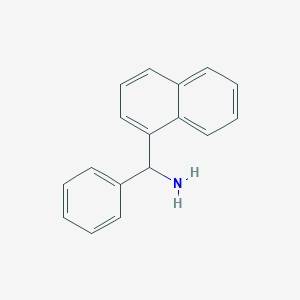
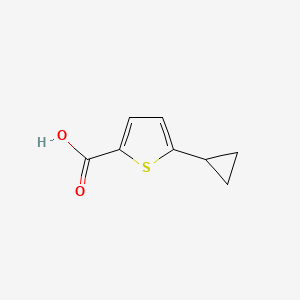

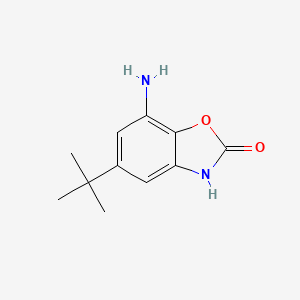
![4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3035058.png)
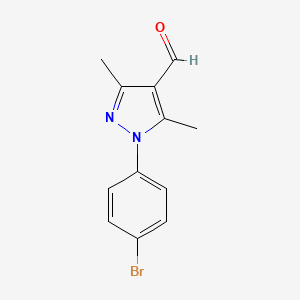
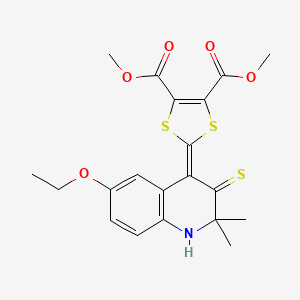
![1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B3035064.png)

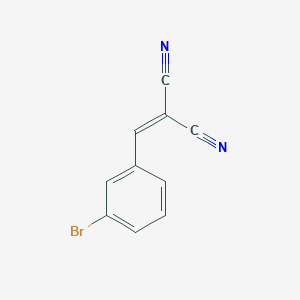
![2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone](/img/structure/B3035068.png)

